![molecular formula C12H15FN2O2 B6644670 N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide](/img/structure/B6644670.png)
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide involves its selective inhibition of T-type calcium channels. These channels are involved in the regulation of neuronal excitability and neurotransmitter release, and their dysfunction has been implicated in various diseases, including epilepsy, neuropathic pain, and hypertension. By blocking these channels, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide can reduce neuronal excitability and neurotransmitter release, leading to a reduction in disease symptoms.
Biochemical and physiological effects:
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has been shown to have a potent and selective inhibitory effect on T-type calcium channels, both in vitro and in vivo. It has also been shown to have a good safety profile and pharmacokinetic properties, with a half-life of around 10 hours in humans. In preclinical studies, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has been shown to have anticonvulsant and analgesic effects, as well as potential therapeutic applications in hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide is its potent and selective inhibitory effect on T-type calcium channels. This makes it a valuable tool for studying the role of these channels in various diseases, as well as for developing new therapeutic agents that target these channels. However, one of the limitations of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide is its relatively low yield in the synthesis process, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide. One potential application is in the treatment of epilepsy, where T-type calcium channels have been implicated in the pathogenesis of the disease. N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide could be further studied for its anticonvulsant effects and potential use as a therapeutic agent. Another potential application is in the treatment of neuropathic pain, where T-type calcium channels have also been implicated. N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide could be further studied for its analgesic effects and potential use as a painkiller. Finally, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide could be further developed for its potential use in hypertension, where T-type calcium channels have been shown to play a role in the regulation of blood pressure.
Synthesemethoden
The synthesis of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide involves a series of chemical reactions. The starting material is 3-fluoropyridine-4-carboxylic acid, which is reacted with cyclobutanone in the presence of a base to form a cyclobutyl ketone intermediate. This intermediate is then reacted with 2-(hydroxyethyl)amine to form the final product, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension. It has been shown to have a potent and selective inhibitory effect on T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has also been shown to have a good safety profile and pharmacokinetic properties, making it a promising candidate for further clinical development.
Eigenschaften
IUPAC Name |
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-8-14-5-4-10(11)12(17)15(6-7-16)9-2-1-3-9/h4-5,8-9,16H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLMKZZWOBFFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CCO)C(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.